molecular formula C4H5NO2S2 B1228510 2-Thioxothiazolidine-4-carboxylic acid CAS No. 20933-67-9

2-Thioxothiazolidine-4-carboxylic acid

Cat. No.: B1228510
CAS No.: 20933-67-9
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that ttca is a metabolite of carbon disulfide , suggesting that it may interact with similar biological targets.

Mode of Action

It is known to be a chiral resolving agent, used in the separation of enantiomers of amines, amino acid esters, and other compounds . This suggests that TTCA may interact with its targets through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties.

Pharmacokinetics

It has been detected in urine , suggesting that it is excreted by the kidneys. The compound is practically insoluble in water , which may affect its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

2-Thioxothiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby augmenting glutathione levels . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . Additionally, this compound is involved in the metabolism of carbon disulfide, highlighting its importance in detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in enhancing glutathione levels impacts cellular antioxidant defenses, thereby protecting cells from oxidative damage . Furthermore, this compound has been shown to affect gene expression related to stress response and detoxification pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor for cysteine, which is subsequently converted to glutathione by the enzyme 5-oxoprolinase . This conversion is essential for maintaining cellular redox homeostasis. Additionally, this compound may inhibit or activate certain enzymes involved in detoxification processes, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses and support detoxification pathways . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of carbon disulfide and the synthesis of cysteine . The compound interacts with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby influencing glutathione synthesis and cellular redox balance . Additionally, this compound affects metabolic flux and metabolite levels, further underscoring its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxothiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with sulfur or sulfur-containing reagents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thioxo group.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Thioxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Comparison with Similar Compounds

  • 2-Oxothiazolidine-4-carboxylic acid
  • Thiazolidine-2-carboxylic acid
  • 4-Thiazolidinecarboxylic acid

Comparison: 2-Thioxothiazolidine-4-carboxylic acid is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Oxothiazolidine-4-carboxylic acid lacks the thioxo group and exhibits different reactivity and applications .

Properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOCHQOQMZGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943223
Record name Thiazolidine-2-thione-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20933-67-9, 98169-56-3
Record name Thiazolidine-2-thione-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20933-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxo-4-thiazolidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine-2-thione-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Raphanusamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
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50 g
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reactant
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30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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